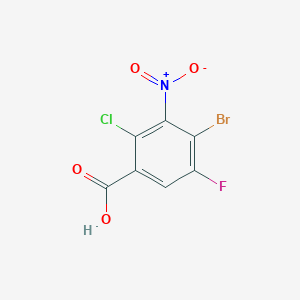

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid

Description

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUIPUQNJWHDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Nitration: Introduction of the nitro group to the aromatic ring.

Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms under controlled conditions.

Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.

Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.

Oxidation Reactions: The aromatic ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents like halogens (Br2, Cl2) and catalysts (FeCl3) are commonly used.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 4-Bromo-2-chloro-5-fluoro-3-aminobenzoic acid.

Oxidation: Formation of carboxylated derivatives.

Applications De Recherche Scientifique

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups influences its reactivity and binding affinity to biological molecules. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Substituent Positions and Molecular Formulas of Analogs

Key Observations :

Halogen Substitution : The target compound uniquely combines Br, Cl, and F, whereas analogs typically feature only Br and F. Chlorine at position 2 increases steric bulk and electron-withdrawing effects compared to fluoro analogs.

Nitro Group Position: The nitro group at position 3 (meta to the carboxylic acid) in the target compound contrasts with analogs where NO₂ is at positions 2 or 3.

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Melting Points : Higher melting points in analogs with nitro groups at positions 2 or 5 (e.g., 190–192°C) suggest stronger crystal packing interactions compared to the target compound.

- Lipophilicity (LogP) : The target compound’s predicted LogP (2.1) is slightly higher than fluoro analogs (1.8–2.0), likely due to the chloro group’s hydrophobicity.

Activité Biologique

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple electron-withdrawing groups, influences its reactivity and interaction with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 219.6 g/mol. The presence of bromine, chlorine, and fluorine atoms, along with a nitro group, contributes to its electrophilic and nucleophilic reactivity, making it suitable for various synthetic applications in pharmaceuticals and materials science.

| Property | Value |

|---|---|

| CAS No. | 1807268-69-4 |

| Molecular Formula | C7H3ClFNO4 |

| Molecular Weight | 219.6 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can undergo reduction to form an amino group, which may enhance binding to target proteins. Additionally, the halogen substituents can modulate the compound's lipophilicity and reactivity, influencing its pharmacokinetic properties.

Biological Activity

Recent studies have highlighted various biological activities associated with halogenated benzoic acids, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies using agar diffusion methods reported zones of inhibition ranging from 9 mm to 20 mm against various microbial strains .

Anticancer Activity

In the context of cancer research, compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines. For example, studies demonstrated that nitro-substituted benzoic acids exhibited selective cytotoxicity against T-lymphoblastic cell lines with IC50 values as low as 19 nM . The presence of halogens was found to enhance the anticancer activity through improved interaction with cellular targets.

Case Studies

- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of synthesized derivatives of benzoic acids against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro groups significantly outperformed their non-nitro counterparts in terms of antibacterial activity .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of halogenated benzoic acids on various cancer cell lines. The study revealed that compounds similar to this compound displayed potent cytotoxicity against specific cancer types while showing minimal toxicity towards normal cells .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid?

Methodological Answer:

The synthesis typically begins with a substituted benzoic acid precursor. A plausible route involves:

- Step 1 : Bromination and chlorination of a fluorobenzoic acid derivative under electrophilic aromatic substitution (EAS) conditions. For example, using Br₂ in the presence of FeCl₃ for bromination .

- Step 2 : Nitration at the meta position relative to the electron-withdrawing carboxyl group. Mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C ensures controlled nitration, minimizing side reactions .

- Step 3 : Purity assessment via HPLC (HLC) or GC, as described for structurally similar nitrobenzoic acids (>95.0% purity achievable) .

Basic: How can researchers optimize purification for this compound?

Methodological Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) separates nitro and halogenated by-products.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >97.0% purity, as validated for related bromo-fluoro-nitrobenzoic acids .

Advanced: How do substituents influence regioselectivity during functionalization?

Methodological Answer:

The carboxyl group (-COOH) acts as a strong meta-director, while halogens (Br, Cl, F) exert ortho/para-directing effects. Computational modeling (e.g., DFT calculations) predicts reactivity:

- Nitration : The nitro group is introduced meta to -COOH, para to fluorine, and ortho to bromine/chlorine due to steric and electronic effects .

- Protection Strategies : Protecting -COOH as a methyl ester temporarily mitigates its directing influence, enabling selective halogenation .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, particularly for overlapping signals in aromatic regions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z ~306.9) and fragments. Compare with NIST reference data for nitrobenzoic acids .

- X-ray Crystallography : Resolves positional ambiguities of halogens/nitro groups, as seen in related structures .

Advanced: What stability considerations are critical for long-term storage?

Methodological Answer:

- Temperature : Store at 0–6°C to prevent decomposition, as recommended for nitro- and halogenated aromatics .

- Light Sensitivity : Protect from UV exposure using amber vials; nitro groups are prone to photolytic degradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxyl group.

Advanced: How to analyze competing reaction pathways in derivative synthesis (e.g., amidation vs. esterification)?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of -COOH stretch at ~1700 cm⁻¹).

- pH Control : Amidation (e.g., with EDC/HOBt) favors neutral conditions, while esterification (e.g., SOCl₂/ROH) requires anhydrous acidic media .

- By-Product Identification : LC-MS detects intermediates like acyl chlorides or activated esters .

Advanced: What strategies mitigate steric hindrance during cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Pre-functionalization : Convert -COOH to a less bulky group (e.g., trifluoroborate) to enhance accessibility for Pd catalysts .

- Ligand Optimization : Bulky ligands (e.g., SPhos) improve yields in Suzuki reactions with hindered aryl bromides .

- Microwave Assistance : Shortens reaction times (10–30 min at 120°C), reducing decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.